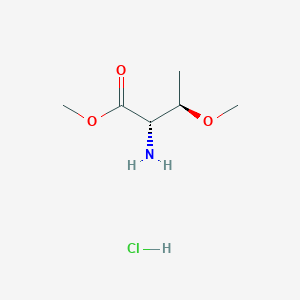
N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a member of the dihydropyridine family and has been studied extensively for its potential application in the treatment of various diseases.
Applications De Recherche Scientifique
Structure-Activity Relationship (SAR) Studies
SAR studies involving similar compounds, such as 5,6-diarylpyridines, have led to the development of potent and selective human CB1 inverse agonists. These studies are crucial for understanding the molecular basis of drug-receptor interactions and can guide the design of compounds with improved efficacy and safety profiles (Meurer et al., 2005).
Antidepressant and Nootropic Agents
Research on Schiff's bases and 2-azetidinones derived from pyridine carbohydrazides, similar in structural complexity to the queried compound, has shown potential antidepressant and nootropic activities. These findings highlight the importance of structural diversity in the discovery of new CNS active agents (Thomas et al., 2016).
Metabolism and Disposition Studies
The use of 19F-NMR spectroscopy in drug discovery programs for studying the metabolism and disposition of related compounds emphasizes the importance of analytical techniques in understanding the pharmacokinetics of new drug candidates. Such studies are essential for identifying potential metabolic issues early in the drug development process (Monteagudo et al., 2007).
Synthesis of Radiosensitizers and Cytotoxins
The synthesis of nitrothiophene derivatives, which share structural motifs with the queried compound, for use as radiosensitizers and cytotoxins, demonstrates the potential of such compounds in cancer therapy. These studies contribute to the development of treatments that could enhance the efficacy of radiation therapy or selectively kill cancer cells under hypoxic conditions (Threadgill et al., 1991).
Crystal Structure Studies
Investigations into the crystal structures of diflunisal carboxamides reveal the significance of structural analysis in understanding the physical properties of compounds and their interactions at the molecular level. Such studies can inform the design of compounds with desired properties for various applications (Zhong et al., 2010).
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4/c20-14-5-6-16(21)17(9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGUDAISIQOYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)




![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2551278.png)

![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2551280.png)
![6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2551281.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551285.png)
